HIV-1 Reverse Transcriptase Inhibition: Class-Level Potency Advantage Over the Lead Compound and Reference Drugs
Although direct EC₅₀ data for 1226430-75-6 have not been published, the compound shares the 1-aryl-5-aryl imidazole core that produced the two most potent ITA derivatives (4a5, EC₅₀ = 0.18 µM; 4a2, EC₅₀ = 0.20 µM) in the series reported by Zhan et al. [1]. These analogs were 11.4‑fold more potent than the lead compound L1 (EC₅₀ = 2.053 µM) and also surpassed the reference NNRTIs nevirapine (EC₅₀ ~ 1 µM) and delavirdine (EC₅₀ ~ 0.5 µM) in MT-4 cell-based HIV-1 replication assays [1]. SAR analysis revealed that the 5-aryl substituent is essential for activity: its removal resulted in complete loss of inhibition, establishing a class-level inference that 1226430-75-6, which retains the critical 5-(p-tolyl) group, resides within the high-potency region of the SAR landscape [1].
| Evidence Dimension | HIV-1 replication inhibition (EC₅₀, MT-4 cells) |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR class (5-aryl analog region EC₅₀ ~ 0.18–0.20 µM) |
| Comparator Or Baseline | Lead compound L1 (EC₅₀ = 2.053 µM); Nevirapine (EC₅₀ ~1 µM); Delavirdine (EC₅₀ ~0.5 µM) |
| Quantified Difference | ITA class (4a5/4a2) 11.4‑fold more potent than L1; ~5‑fold more potent than nevirapine; ~2.5‑fold more potent than delavirdine |
| Conditions | MT-4 cell-based HIV-1 (wild-type) replication assay; compound concentration range 0.01–10 µM; 72 h incubation |
Why This Matters
Procurement of 1226430-75-6 ensures access to the high-activity region of the ITA SAR space, whereas non-5-aryl or des-chloro analogs fall into substantially lower potency categories.
- [1] Zhan, P.; Liu, X.; Fang, Z.; Pannecouque, C.; De Clercq, E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg. Med. Chem. 2009, 17 (16), 5775–5781. DOI: 10.1016/j.bmc.2009.07.028. View Source
